Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Structural Analysis and Synthetic Utility of Methyl 2-Mercaptonicotinate
Executive Summary
Methyl 2-mercaptonicotinate (Methyl 2-thioxo-1,2-dihydropyridine-3-carboxylate) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines, which are prevalent in kinase inhibitors and anti-inflammatory pharmacophores.
This technical guide dissects the molecule’s structural duality—specifically its thione-thiol tautomerism—and provides a validated protocol for its synthesis and downstream application. Understanding the dominance of the thione tautomer in the solid state and polar solvents is prerequisite for accurate spectroscopic interpretation and reactivity prediction.
Structural Dynamics: The Tautomeric Equilibrium
The core structural feature of methyl 2-mercaptonicotinate is the prototropic tautomerism between the thiol (mercapto) form and the thione (thioxo) form. While nomenclature often defaults to "mercapto," experimental evidence overwhelmingly supports the thione form as the predominant species in the solid state and neutral solution.
Mechanistic Basis of Thione Dominance
Amide-like Resonance: The thione form (B) mimics a thioamide structure. The resonance stabilization energy of the N-C=S system, combined with the strength of the N-H bond, often outweighs the loss of full aromaticity observed in the pyridine ring of the thiol form (A).
Intramolecular Hydrogen Bonding: The ester group at position 3 plays a pivotal role. The carbonyl oxygen acts as a hydrogen bond acceptor for the N-H proton in the thione form. This forms a stable 6-membered pseudo-ring, locking the conformation and further shifting the equilibrium toward the thione.
Figure 1: Tautomeric Equilibrium & Stabilization
Caption: The equilibrium heavily favors the Thione form (B) due to thioamide resonance and intramolecular H-bonding with the C3-ester.
Spectroscopic Characterization
Correct identification relies on distinguishing the C=S (thione) signatures from C-SH (thiol) signatures.
Method
Diagnostic Signal
Interpretation
1H NMR (DMSO-d6)
δ ~13.0 - 14.0 ppm (Broad Singlet)
Corresponds to the N-H proton. The extreme downfield shift indicates participation in a strong hydrogen bond (with the ester carbonyl). Absence of sharp -SH signal confirms thione.
13C NMR
δ ~175 - 180 ppm
Characteristic carbon shift for C=S (thiocarbonyl). A typical C-S (thiol) carbon would appear significantly upfield (~150-160 ppm).
IR Spectroscopy
~1100 - 1200 cm⁻¹
Strong C=S stretching vibration.
IR Spectroscopy
~3100 - 3200 cm⁻¹
Broad N-H stretch. Absence of S-H stretch (~2500 cm⁻¹) is diagnostic.
Validated Synthesis Protocol
Objective: Synthesis of Methyl 2-mercaptonicotinate from Methyl 2-chloronicotinate via Thiourea.
Rationale: Direct nucleophilic displacement using thiourea forms an isothiouronium intermediate, which is easily hydrolyzed. This avoids the use of toxic H₂S gas and provides higher purity than NaSH methods.
Materials
Methyl 2-chloronicotinate (1.0 eq)
Thiourea (1.1 eq)
Ethanol (Reagent Grade)
Sodium Bicarbonate (sat. aq.) or NaOH (mild)
Step-by-Step Workflow
Formation of Isothiouronium Salt:
Dissolve Methyl 2-chloronicotinate (10 mmol) in Ethanol (20 mL).
Add Thiourea (11 mmol).
Reflux the mixture for 2-3 hours. Monitor by TLC (disappearance of starting chloride).
Observation: The product may precipitate as the HCl salt of the isothiouronium intermediate.
Hydrolysis to Thione:
Cool the reaction mixture to room temperature.
Slowly add mild base (e.g., 5% Na₂CO₃ or 1N NaOH) until pH ~8-9. Caution: Avoid strong base/high heat to prevent hydrolysis of the methyl ester.
Stir for 30 minutes. The isothiouronium cleaves to release the thiolate/thione.
Isolation:
Acidify carefully with dilute HCl to pH ~4-5.
The yellow solid (Methyl 2-mercaptonicotinate) will precipitate.
Filter, wash with cold water, and dry in vacuo.
Figure 2: Synthesis Pathway
Caption: The thiourea method ensures selective displacement of the chlorine atom without affecting the ester moiety.
Reactivity & Drug Design Applications
The molecule is a "Janus" intermediate. While it exists as a thione, it reacts as a thiolate nucleophile under basic conditions. This is exploited to build Thieno[2,3-b]pyridine scaffolds.
Protocol: The Thorpe-Ziegler Cyclization
To synthesize a thieno[2,3-b]pyridine (common in PI3K/mTOR inhibitors):
S-Alkylation: Treat Methyl 2-mercaptonicotinate with an α-halo compound (e.g., ethyl chloroacetate or chloroacetonitrile) and a base (K₂CO₃).
Result: Formation of a thioether (S-alkylated product).
Cyclization: Treat the thioether with a strong base (NaH or NaOEt).
Mechanism: The methylene proton of the new S-alkyl group is deprotonated; the resulting carbanion attacks the C3-ester carbonyl.
Result: Closure of the thiophene ring onto the pyridine.
Figure 3: Thienopyridine Construction
Caption: Conversion of the mercapto-ester to a fused bicyclic system via sequential alkylation and condensation.
References
Katritzky, A. R., et al.Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Classic treatise on the thione-thiol equilibrium in pyridines).
Litvinov, V. P.Thienopyridines: Synthesis, Properties, and Applications. Russian Chemical Reviews, 2006.
Kambe, S., et al.Synthetic Studies Using α,β-Unsaturated Nitriles: Synthesis of Pyridine Derivatives. Synthesis, 1980.
Dunn, A. D.The synthesis of some thienopyridine derivatives. Journal of Heterocyclic Chemistry, 1984.
Exploratory
solubility of 2-mercapto-nicotinic acid methyl ester in organic solvents
An In-depth Technical Guide to the Solubility of 2-Mercapto-nicotinic Acid Methyl Ester in Organic Solvents Abstract Introduction: Understanding the Molecule 2-Mercapto-nicotinic acid methyl ester possesses a multifacete...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 2-Mercapto-nicotinic Acid Methyl Ester in Organic Solvents
Abstract
Introduction: Understanding the Molecule
2-Mercapto-nicotinic acid methyl ester possesses a multifaceted chemical structure that suggests a complex solubility profile. To predict its behavior, we can analyze its constituent parts, drawing parallels from its parent molecules, 2-mercaptonicotinic acid and methyl nicotinate.
The Pyridine Ring: The nitrogen atom in the aromatic ring can act as a hydrogen bond acceptor and contributes to the molecule's overall polarity.
The Thiol (-SH) Group: This group can act as a weak hydrogen bond donor and can participate in dipole-dipole interactions. Its presence is a significant departure from the parent nicotinic acid structure.
The Methyl Ester (-COOCH₃) Group: This group is polar and can act as a hydrogen bond acceptor, but it lacks the strong hydrogen-donating ability of the carboxylic acid it replaces. Methyl nicotinate, the corresponding ester without the thiol group, is a crystalline solid with solubility in water, ethanol, and benzene[1].
The combination of these features—a hydrogen bond-accepting ring nitrogen, a hydrogen bond-donating/accepting thiol, and a polar ester group—predicts that 2-mercapto-nicotinic acid methyl ester will exhibit preferential solubility in polar organic solvents. However, the precise extent of this solubility must be determined empirically.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" provides a foundational understanding of solubility.[2] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For a more quantitative prediction, we can consider several solvent properties:
Polarity & Dielectric Constant: Polarity is a measure of the separation of charge in a molecule. The dielectric constant (ε) is a measure of a solvent's ability to insulate opposite charges from each other.[3] Solvents with high dielectric constants are generally better at dissolving polar compounds and stabilizing any potential ionic forms.
Hansen Solubility Parameters (HSP): This model provides a more nuanced view by breaking down the total cohesive energy of a substance into three components:
δD (Dispersion): Energy from London dispersion forces.
δP (Polar): Energy from dipole-dipole interactions.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solute is most likely to dissolve in a solvent when their respective HSP values are similar.[4][5] By determining the solubility of 2-mercapto-nicotinic acid methyl ester in a range of solvents with known HSPs, we can experimentally estimate the HSPs of the compound itself, enabling powerful predictive capabilities for its behavior in other solvent systems.
Experimental Determination of Thermodynamic Solubility
To ensure accuracy and reproducibility, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is the universally recognized gold standard for this purpose.[6][7] It involves allowing an excess of the solid solute to equilibrate with the solvent over a defined period, ensuring the solution is truly saturated.
Mandatory Visualization: The Shake-Flask Workflow
The following diagram outlines the critical steps in the experimental determination of solubility.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating a standard curve for accurate quantification.
Selected organic solvents (HPLC grade or equivalent)
Scintillation vials or screw-cap tubes
Orbital shaker with temperature control
Analytical balance
Calibrated pipettes
Syringes
0.22 µm syringe filters (e.g., PTFE for broad solvent compatibility)
UV-Vis spectrophotometer and quartz cuvettes
Volumetric flasks
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 2-mercapto-nicotinic acid methyl ester (e.g., 10-20 mg, ensuring solid remains after equilibration) to a series of vials. The exact mass is not critical, but it must be in excess.
Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.
Prepare a "solvent blank" for each solvent type, containing only the solvent.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
Allow the mixtures to equilibrate for a sufficient duration. A period of 24 to 48 hours is typical. Equilibrium is confirmed if samples taken at different long time points (e.g., 24h and 48h) yield the same concentration.[7][8]
Sample Collection and Preparation:
Remove vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter. The first few drops should be discarded to saturate the filter membrane.
Analytical Quantification (UV-Vis Spectroscopy):
Determine λmax: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., ethanol). Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Nicotinic acid derivatives typically show a λmax around 260-262 nm.[9][10]
Prepare Calibration Standards: Create a high-concentration stock solution of the compound in a chosen solvent by accurately weighing the solid and dissolving it in a volumetric flask. Perform a series of serial dilutions to generate at least five calibration standards of known concentration.
Generate Calibration Curve: Measure the absorbance of each standard and the solvent blank at the determined λmax. Plot Absorbance vs. Concentration (µg/mL). The resulting graph should be linear with a correlation coefficient (R²) > 0.999.
Measure Sample Absorbance: The filtered supernatant from the solubility experiment may need to be diluted to fall within the linear range of the calibration curve. Record the dilution factor. Measure the absorbance of the diluted sample.
Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility concentration in the solvent.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to facilitate comparison and analysis.
Solubility Data Table
Solvent
Dielectric Constant (ε)¹
Relative Polarity²
Hansen Parameters (MPa¹/²)³
Experimental Solubility (mg/mL) @ 25°C
Experimental Solubility (mol/L) @ 25°C
δD
δP
δH
e.g., Hexane
1.9
0.009
14.9
0.0
0.0
e.g., Toluene
2.4
0.099
18.0
1.4
2.0
e.g., Acetone
21.0
0.355
15.5
10.4
7.0
e.g., Ethanol
24.5
0.654
15.8
8.8
19.4
e.g., Acetonitrile
37.5
0.460
15.3
18.0
6.1
e.g., DMSO
47.0
0.444
18.4
16.4
10.2
¹Data sourced from various chemical reference tables.[11]
²Data sourced from various chemical reference tables.[12]
³Hansen Solubility Parameter data.[13]
Interpreting the Results
By populating the table above with experimental data, clear trends should emerge. It is anticipated that the solubility of 2-mercapto-nicotinic acid methyl ester will be highest in solvents with significant polar (δP) and hydrogen-bonding (δH) character, such as alcohols, DMSO, and acetone. Conversely, solubility in non-polar aliphatic or aromatic solvents like hexane and toluene is expected to be low. Correlating the measured solubility with these solvent parameters provides a powerful, field-proven insight into the compound's physicochemical nature.
This diagram illustrates the conceptual link between molecular properties and solubility.
Caption: The relationship between solute/solvent properties and solubility.
Conclusion
While readily available literature data on the solubility of 2-mercapto-nicotinic acid methyl ester is scarce, this guide provides the complete theoretical and practical framework for its determination. By employing the robust shake-flask method coupled with UV-Vis spectroscopic quantification, researchers can generate reliable, high-quality data. The subsequent analysis of this data against solvent parameters like the dielectric constant and Hansen Solubility Parameters will not only define the compound's solubility profile but also provide deep insights into its fundamental physicochemical properties, thereby accelerating informed decisions in the drug development process.
References
National Center for Biotechnology Information. (n.d.). 2-Mercaptonicotinic Acid. PubChem Compound Database. [Online] Available at: [Link]
Wikipedia. (n.d.). Methyl nicotinate. [Online] Available at: [Link]
Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
University of Toronto. (2023). Solubility of Organic Compounds. [Online] Available at: [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]
PubMed. (n.d.). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. [Online] Available at: [Link]
National Institutes of Health. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin. [Online] Available at: [Link]
Royal Society of Chemistry. (2022). Electronic Supplementary Information. [Online] Available at: [Link]
ResearchGate. (2015). Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography. [Online] Available at: [Link]
Hansen Solubility Parameters. (n.d.). HSP for Beginners. [Online] Available at: [Link]
Austin Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]
ResearchGate. (2019). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. [Online] Available at: [Link]
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]
ResearchGate. (2014). Synthesis of 2-aminonicotinic acid. [Online] Available at: [Link]
International Atomic Energy Agency. (n.d.). Exploring the sulfur species in wine by HPLC-ICPMS/MS. [Online] Available at: [Link]
Research Journal of Pharmacy and Technology. (n.d.). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. [Online] Available at: [Link]
Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Online] Available at: [Link]
ACS Publications. (n.d.). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. [Online] Available at: [Link]
SpringerLink. (n.d.). Determination of Sulfur in Organic Compounds A New Microchemical Method. [Online] Available at: [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. [Online] Available at: [Link]
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]
ResearchGate. (2018). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Online] Available at: [Link]
Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing. [Online] Available at: [Link]
MicroSolv Technology Corporation. (n.d.). Sulfur analyzed with HPLC. [Online] Available at: [Link]
YouTube. (2023). How To Determine Solubility Of Organic Compounds?. [Online] Available at: [Link] (Note: A generic YouTube link is used as an example for the concept).
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Online] Available at: [Link]
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Online] Available at: [Link]
National Institute of Standards and Technology. (n.d.). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. [Online] Available at: [Link]
A Technical Guide to the Synthesis, Properties, and Applications of 2-Mercapto-nicotinic Acid Methyl Ester
Abstract: This technical guide provides a comprehensive overview of 2-mercapto-nicotinic acid methyl ester, a heterocyclic compound of interest in coordination chemistry and as a potential scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 2-mercapto-nicotinic acid methyl ester, a heterocyclic compound of interest in coordination chemistry and as a potential scaffold in medicinal chemistry. Due to the limited direct historical data on the ester, this guide first examines its more extensively studied precursor, 2-mercaptonicotinic acid. It then details the synthesis of the methyl ester, primarily through Fischer esterification, contextualizing its scientific emergence as a crucial ligand in the synthesis of organometallic complexes. The document provides detailed experimental protocols, physicochemical properties, and explores its applications, particularly its role as a bidentate chelating agent. This guide is intended for researchers and professionals in organic synthesis, coordination chemistry, and drug development.
Part 1: The Foundational Precursor: 2-Mercaptonicotinic Acid
The journey to understanding 2-mercapto-nicotinic acid methyl ester begins with its parent compound, 2-mercaptonicotinic acid (also known as 2-mercaptopyridine-3-carboxylic acid). This compound provides the structural framework and the necessary functional groups for the eventual synthesis of the ester.
Historical Context and Synthesis
While the specific first synthesis of 2-mercaptonicotinic acid is not prominently documented, the synthesis of the related compound 2-mercaptopyridine was first reported in 1931.[1] The general approach involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with a sulfur nucleophile.
A common and reliable laboratory-scale synthesis of 2-mercaptonicotinic acid involves the reaction of 2-chloronicotinic acid with a sulfur source like sodium hydrosulfide (NaSH). The causality behind this choice is straightforward: the electron-withdrawing nature of both the ring nitrogen and the adjacent carboxylic acid group makes the 2-position of the pyridine ring susceptible to nucleophilic aromatic substitution. The chlorine atom serves as an effective leaving group, which is readily displaced by the strongly nucleophilic hydrosulfide ion.
Physicochemical Characterization
2-Mercaptonicotinic acid is a yellow crystalline powder that exhibits tautomerism, existing in equilibrium between the thiol and the pyridinethione forms.[2] Its properties are well-documented and crucial for its handling and subsequent reactions.
Part 2: Synthesis and Emergence of 2-Mercapto-nicotinic Acid Methyl Ester
The methyl ester derivative, while structurally simple, is not widely reported as a standalone compound in early literature. Its most significant scientific entry is as an in situ generated ligand for the synthesis of metal complexes.
Discovery within Coordination Chemistry
A pivotal report on the synthesis and characterization of various metal complexes by de Oliveira et al. (2002) detailed the reaction of 2-mercaptonicotinic acid with a molybdenum source in refluxing methanol.[5] In this process, the carboxylic acid was esterified to form methyl 2-mercaptonicotinate, which then acted as a bidentate ligand, chelating to the molybdenum center. This marks a key documented instance of the compound's synthesis and application, demonstrating its utility in organometallic chemistry.
Synthesis and Mechanistic Pathway
The most direct and efficient method for preparing 2-mercapto-nicotinic acid methyl ester is the Fischer esterification of its parent carboxylic acid.
Mechanism: The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. The process is a reversible equilibrium, and thus, using an excess of the alcohol (methanol) as the solvent is a critical experimental choice to drive the reaction towards the product side, in accordance with Le Châtelier's principle.
Caption: Fischer esterification workflow for synthesizing the methyl ester.
Part 3: Physicochemical Properties
The properties of the methyl ester are expected to differ significantly from its carboxylic acid precursor due to the replacement of the acidic proton with a methyl group. This change reduces hydrogen bonding capabilities and removes the acidic nature.
Property
2-Mercaptonicotinic Acid (Known)
2-Mercapto-nicotinic Acid Methyl Ester (Inferred)
Causality of Difference
Molar Mass
155.17 g/mol
169.19 g/mol
Addition of a CH₂ group.
Melting Point
263-265 °C
Lower; likely a low-melting solid or liquid
Absence of strong intermolecular hydrogen bonding from the carboxylic acid dimer.
Solubility in Water
Very soluble
Low solubility
Loss of the highly polar and hydrogen-bonding carboxylic acid group.
Solubility in Organic Solvents
Varies
Good solubility in solvents like ethanol, acetone, ethyl acetate
Increased nonpolar character due to the ester group.[6]
Appearance
Yellow crystalline powder
Likely a yellow oil or low-melting solid
General property of many nicotinic acid esters.[6]
Part 4: Applications and Biological Relevance
Coordination Chemistry
The primary documented application of 2-mercapto-nicotinic acid methyl ester is as a bidentate ligand in coordination chemistry.[5] The molecule chelates to metal ions through the pyridine nitrogen and the sulfur atom of the thione group. This forms a stable five-membered ring structure with the metal center, a highly favorable conformation in coordination chemistry. This chelating ability makes it a valuable building block for constructing complex organometallic frameworks with potential applications in catalysis and material science.
Caption: Bidentate (N,S) chelation of the ligand to a metal center (M).
Potential Biological and Medicinal Relevance
While direct biological studies on the methyl ester are scarce, the broader family of nicotinic acid and 2-mercaptopyridine derivatives exhibits a wide range of biological activities.
Anti-inflammatory and Antioxidant: The parent acid, 2-mercaptonicotinic acid, has been investigated for its antioxidant and anti-inflammatory properties.[7]
Antimicrobial Activity: Many nicotinic acid derivatives have shown promising activity against various bacterial strains, including Gram-positive bacteria.[8] Furthermore, derivatives of 2-mercaptobenzothiazole, a related sulfur-containing heterocycle, are known for their potent antimicrobial and antifungal effects.[9][10]
Enzyme Inhibition: The 2-mercapto scaffold is a known inhibitor of several enzymes, suggesting that the title compound could be a starting point for designing novel enzyme inhibitors.[10]
The methyl ester serves as a valuable synthetic intermediate. It can be used to synthesize amides, hydrazides, and other derivatives by reacting at the ester position, providing a pathway to a diverse library of compounds for drug discovery screening.[11][12]
Part 5: Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of 2-mercapto-nicotinic acid methyl ester from 2-mercaptonicotinic acid via Fischer esterification.
Objective: To synthesize methyl 2-mercaptoniccotinate with high purity.
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptonicotinic acid (e.g., 10.0 g).
Reagent Addition: Add anhydrous methanol (e.g., 200 mL) to the flask. The large excess of methanol acts as both solvent and reagent, driving the equilibrium towards the product.
Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL). The exothermic nature of this addition necessitates slow, cooled addition to prevent uncontrolled temperature rise.
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The ester product is significantly more soluble in the organic layer.
Workup - Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
2-Mercapto-nicotinic acid methyl ester stands as a compound whose significance is primarily defined by its utility as a synthetic intermediate and a chelating ligand. While its independent history is not extensive, its synthesis from the well-characterized 2-mercaptonicotinic acid is robust and mechanistically understood. Its proven application in coordination chemistry and the inferred potential for biological activity, based on its structural motifs, make it a molecule of continuing interest for researchers in both material science and medicinal chemistry. This guide provides the foundational knowledge required to synthesize, handle, and explore the potential of this versatile heterocyclic ester.
References
Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]
Kaur, H., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 20(8), 14936-14965. Available at: [Link]
ResearchGate. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]
Google Patents. (n.d.). CN116621810A - Process for preparing 2-methyl nicotine.
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
PubChem. (n.d.). 2-Mercaptonicotinic Acid. Retrieved from [Link]
Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]
ChemBK. (n.d.). 2-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
de Oliveira, M. J. A. G. G., et al. (2002). Coordination modes of 2-mercaptonicotinic acid: synthesis and crystal structures of palladium(II), platinum(II), rhenium(III) and molybdenum(VI) complexes. Dalton Transactions, (23), 4479-4487. Available at: [Link]
ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
HETEROCYCLES. (2008). The synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivative. Vol. 75, No. 11. Available at: [Link]
Alchemist-chem. (n.d.). Methyl 2-Methylpyridine-3-Carboxylate | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
Application Notes and Protocols for 2-Mercapto-nicotinic Acid Methyl Ester in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery 2-Mercapto-nicotinic acid methyl ester is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Drug Discovery
2-Mercapto-nicotinic acid methyl ester is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a nucleophilic thiol group at the 2-position and a methyl ester at the 3-position, offers multiple avenues for chemical modification and interaction with biological targets. The 2-mercaptopyridine moiety is a known structural motif in various biologically active compounds, while the nicotinic acid (Vitamin B3) core is a well-established pharmacophore. This unique combination allows for the exploration of diverse chemical spaces and the development of novel therapeutic agents.
This guide provides an in-depth exploration of the applications of 2-mercapto-nicotinic acid methyl ester in medicinal chemistry, complete with detailed experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Reactivity
The chemical behavior of 2-mercapto-nicotinic acid methyl ester is governed by the interplay of its key functional groups. The thiol group is a potent nucleophile and can undergo a variety of transformations, making it a key handle for derivatization. The methyl ester, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering further opportunities for modification.
The reactivity of 2-mercapto-nicotinic acid methyl ester is centered around two key functional groups:
The Thiol Group: This group is readily deprotonated to form a thiolate, which is a strong nucleophile. This allows for facile S-alkylation, S-acylation, and the formation of disulfides. The thiol group can also act as a ligand, coordinating with metal ions, which is particularly relevant for the inhibition of metalloenzymes.
The Methyl Ester: This group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The carboxylic acid can then be coupled with amines to form amides, a common linkage in many drug molecules.
Applications in Medicinal Chemistry
The unique structural features of 2-mercapto-nicotinic acid methyl ester make it an attractive starting point for the development of a wide range of therapeutic agents.
Enzyme Inhibition
The thiol group of 2-mercapto-nicotinic acid methyl ester can interact with the active sites of various enzymes, particularly those containing metal ions or cysteine residues.[1] By forming covalent bonds or coordinating with the metal center, derivatives of this compound can act as potent and selective enzyme inhibitors. This approach has been successfully applied in the design of inhibitors for enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
Antimicrobial Drug Discovery
Disulfide derivatives of 2-mercapto-nicotinic acid have demonstrated significant antimicrobial activity against pathogenic bacteria like Staphylococcus aureus.[1] The proposed mechanism involves the disruption of bacterial thiol-dependent processes. 2-Mercapto-nicotinic acid methyl ester serves as a direct precursor to these symmetrical and unsymmetrical disulfides, which can be explored as a new class of antimicrobial agents. The lipophilicity of the ester may also enhance cell permeability compared to the free acid.
Anti-inflammatory and Antioxidant Agents
Compounds containing a thiol group are known to possess antioxidant properties by scavenging reactive oxygen species (ROS). Derivatives of 2-mercapto-nicotinic acid methyl ester have shown potential in mitigating oxidative stress.[1] Furthermore, nicotinic acid and its derivatives have been reported to have anti-inflammatory effects.[2] This dual activity makes this scaffold a promising candidate for the development of novel treatments for diseases associated with inflammation and oxidative stress.
Prodrug Strategies
The methyl ester of 2-mercapto-nicotinic acid can be utilized as a prodrug moiety to improve the pharmacokinetic properties of a parent drug. The ester can mask a more polar carboxylic acid group, enhancing membrane permeability and oral bioavailability. In vivo, the ester can be hydrolyzed by esterases to release the active carboxylic acid form of the drug.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and key transformations of 2-mercapto-nicotinic acid methyl ester.
Protocol 1: Synthesis of 2-Mercapto-nicotinic Acid Methyl Ester
This protocol describes the synthesis of the title compound from 2-mercapto-nicotinic acid via Fischer esterification.[1]
Workflow for Synthesis of 2-Mercapto-nicotinic Acid Methyl Ester
Caption: Fischer Esterification Workflow
Materials:
2-Mercapto-nicotinic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Magnesium Sulfate
Ethyl Acetate
Hexane
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a solution of 2-mercapto-nicotinic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Carefully add saturated sodium bicarbonate solution to the residue until the pH is ~7-8.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford pure 2-mercapto-nicotinic acid methyl ester.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: S-Alkylation of 2-Mercapto-nicotinic Acid Methyl Ester
This protocol details the reaction of the thiol group with an alkyl halide to form a thioether.
Application Note: Strategic Utilization of 2-Mercapto-nicotinic Acid Methyl Ester in Heterocyclic Scaffold Construction
Topic: 2-mercapto-nicotinic acid methyl ester in drug discovery and development Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Abstract T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-mercapto-nicotinic acid methyl ester in drug discovery and development
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Abstract
This application note details the synthetic utility and therapeutic potential of 2-mercapto-nicotinic acid methyl ester (Methyl 2-mercaptonicotinate) as a privileged scaffold in modern drug discovery.[1] Characterized by its orthogonal functional handles—a nucleophilic thiol (thione) at C2 and an electrophilic methyl ester at C3—this precursor is indispensable for the rapid assembly of thieno[2,3-b]pyridine cores.[1] These fused bicyclic systems act as bioisosteres of quinolines and purines, demonstrating potent activity as PI-PLC inhibitors , Topoisomerase I poison sensitizers , and Adenosine A1 receptor agonists .[1] This guide provides optimized protocols for scaffold synthesis, cyclization, and library generation, supported by mechanistic insights and troubleshooting frameworks.
Introduction: The Orthogonal "Push-Pull" Scaffold
In medicinal chemistry, the value of a building block is defined by its ability to generate molecular complexity with minimal synthetic operations.[1] 2-Mercapto-nicotinic acid methyl ester (CAS: 74470-32-9) exemplifies this utility through its 1,2-bifunctional arrangement .[1]
Structural Advantages[1]
Thiol/Thione Tautomerism: The C2 sulfur exists in equilibrium between the thiol (-SH) and thione (=S) forms.[1] Under basic conditions, the thiolate anion is a "soft" nucleophile, ideal for S-alkylation without competing N-alkylation (which often plagues 2-hydroxypyridines).[1]
Proximity Effect: The C3 methyl ester serves as an internal electrophile ("trap").[1] Upon S-alkylation with an
-methylene carbonyl compound, the resulting intermediate undergoes a rapid, thermodynamically driven Thorpe-Ziegler cyclization to form a five-membered thiophene ring fused to the pyridine.[1]
Therapeutic Relevance
Derivatives synthesized from this scaffold have shown efficacy in:
Oncology: Inhibition of Phosphoinositide-specific Phospholipase C (PI-PLC) in triple-negative breast cancer (MDA-MB-231).[1][2]
Chemosensitization: Restoring sensitivity to Topotecan in chemoresistant lung cancer cell lines by targeting DNA repair pathways.[1][3]
Neurology: Allosteric modulation of Muscarinic Acetylcholine Receptors (M4) and Adenosine A1 agonism for epilepsy.[1]
The transformation of the mercapto-ester into a bioactive thienopyridine core follows a cascade sequence. Understanding this mechanism is critical for troubleshooting low yields.
DOT Diagram: Reaction Cascade
Figure 1: Mechanistic cascade for the synthesis of thieno[2,3-b]pyridines.[1] The sequence involves S-alkylation followed by base-mediated intramolecular cyclization.[1]
Experimental Protocols
Protocol A: Preparation of 2-Mercapto-nicotinic Acid Methyl Ester
Note: While commercially available, in-house synthesis ensures freshness, as thiols can oxidize to disulfides upon prolonged storage.[1]
Objective: Synthesize the methyl ester from 2-chloronicotinic acid.
Thiolation: Suspend 2-chloronicotinic acid (5 mmol) and thiourea (6 mmol) in water (15 mL). Reflux at 90°C for 8 hours.[1][4][5] The solution will turn pale yellow.[1][5][6]
Precipitation: Cool to room temperature (RT). Adjust pH to ~8 using dilute NaHCO3, then acidify carefully with dilute HCl to pH 3-4. Collect the precipitated 2-mercaptonicotinic acid by filtration (Yield ~85%).[1]
Esterification: Dissolve the dried acid in anhydrous Methanol (10 mL/g). Add conc. H2SO4 (0.5 mL/g) dropwise at 0°C.
Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]
Workup: Concentrate methanol in vacuo. Neutralize residue with sat.[1] NaHCO3. Extract with Dichloromethane (DCM) (3x).[1] Dry over MgSO4 and concentrate to yield the methyl ester as a yellow solid.[1]
QC Check: 1H NMR (DMSO-d6) should show a singlet ~3.8 ppm (OCH3) and absence of the broad COOH peak.[1]
Protocol B: Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives
This protocol describes the reaction with 2-chloro-N-phenylacetamide to generate a PI-PLC inhibitor candidate.[1]
Use "soft" electrophiles (alkyl halides).[1] Hard electrophiles may favor N-alkylation.[1] The thiol is generally much more nucleophilic.[1]
Product Solubility
High planarity of thienopyridine core causes stacking.[1]
Incorporate solubilizing groups (e.g., morpholine, piperazine) on the amide side chain or use DMF for recrystallization.[1]
Strategic Library Design
When designing a library around this scaffold, diversify at the R position (via the alpha-halo ketone/amide) to probe the lipophilic pockets of targets like PI-PLC.[1]
DOT Diagram: Library Workflow
Figure 2: Strategic diversification pathways. Choice of electrophile dictates the therapeutic target class.
References
BenchChem. 2-Mercapto-nicotinic Acid Methyl Ester: Biological Activity and Applications. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 673681, 2-Mercaptonicotinic Acid.[1] Retrieved from
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[1] Molecules, 27(3), 836.[1] Retrieved from [1]
Leung, E., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC.[1] Pharmaceuticals, 14(12), 1226.[1] Retrieved from
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.[1][7] Arkivoc, (iv), 121-136.[1][7] Retrieved from
Organic Syntheses. General Procedures for Esterification and Cyclization. Adapted from standard protocols found at
Application Note: High-Performance Analytical Strategies for the Detection of 2-Mercapto-Nicotinic Acid Methyl Ester
Introduction: The Significance of 2-Mercapto-Nicotinic Acid Methyl Ester in Drug Development 2-Mercapto-nicotinic acid methyl ester is a key heterocyclic compound with significant potential in pharmaceutical research and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2-Mercapto-Nicotinic Acid Methyl Ester in Drug Development
2-Mercapto-nicotinic acid methyl ester is a key heterocyclic compound with significant potential in pharmaceutical research and development. As a derivative of nicotinic acid (Vitamin B3), it and its related structures are explored for various therapeutic applications. The presence of a thiol (-SH) group and a methyl ester introduces unique chemical properties that can influence biological activity, stability, and metabolic pathways. Accurate and sensitive detection and quantification of this molecule are paramount for ensuring drug purity, stability, and for conducting pharmacokinetic and pharmacodynamic studies. Impurities, even at trace levels, can impact the safety and efficacy of a final drug product, making robust analytical methods a critical component of the quality control process[1].
This application note provides detailed protocols for the analysis of 2-mercapto-nicotinic acid methyl ester using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a cornerstone technique for the analysis of pharmaceutical compounds due to its robustness, reproducibility, and ability to separate compounds with a wide range of polarities. For 2-mercapto-nicotinic acid methyl ester, the presence of the pyridine ring provides a strong chromophore, making UV detection a suitable and sensitive choice.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of 2-mercapto-nicotinic acid methyl ester on the column can be controlled, allowing for its separation from impurities and degradation products. Detection is achieved by monitoring the absorbance of the eluent at a wavelength where the analyte exhibits maximum absorbance, which for nicotinic acid derivatives is typically around 265 nm[2].
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for the analysis of 2-mercapto-nicotinic acid methyl ester.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (or Phosphoric Acid), 0.1% (v/v) in water[3]
Reference standard of 2-mercapto-nicotinic acid methyl ester of known purity
The optimal wavelength for detecting nicotinic acid derivatives, providing high sensitivity.
4. Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 2-mercapto-nicotinic acid methyl ester reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte and dissolve it in 10 mL of the diluent. Further dilute as necessary to fall within the calibration range. For complex matrices, extraction procedures may be required[4][5].
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Method Validation (based on ICH Q2(R2) Guidelines)[6]:
Parameter
Expected Performance
Specificity
The peak for 2-mercapto-nicotinic acid methyl ester should be well-resolved from other components in the sample matrix.
Linearity
R² > 0.999 over the concentration range of 1-100 µg/mL.
Limit of Detection (LOD)
Estimated to be in the range of 0.1-0.5 µg/mL.
Limit of Quantitation (LOQ)
Estimated to be in the range of 0.5-1.5 µg/mL.
Accuracy
98-102% recovery for spiked samples.
Precision (RSD)
< 2% for repeatability and intermediate precision.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, with the mass spectrometer providing structural information for definitive identification. For 2-mercapto-nicotinic acid methyl ester, GC-MS can be particularly useful for impurity profiling and for analyzing samples where the matrix is not suitable for direct HPLC injection.
Principle of the Method
The analyte is vaporized in a heated injector and separated based on its boiling point and interaction with the stationary phase in a capillary column. As the separated components elute from the column, they are ionized (typically by electron ionization, EI), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for the analysis of 2-mercapto-nicotinic acid methyl ester.
Detailed Protocol: GC-MS
1. Reagents and Materials:
Ethyl Acetate (GC grade)
Methanol (GC grade)
Reference standard of 2-mercapto-nicotinic acid methyl ester
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
Capillary column, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm).
3. Chromatographic and Spectrometric Conditions:
Parameter
Condition
Rationale
Injector Temperature
250 °C
Ensures complete vaporization of the analyte without thermal degradation. The thermal stability of the analyte should be confirmed[7].
Injection Mode
Split (e.g., 10:1)
Prevents column overloading and ensures sharp peaks.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inert carrier gas providing good chromatographic efficiency.
Oven Program
Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
A temperature program is used to separate compounds with a range of boiling points. This program should be optimized based on the analyte's volatility.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique that produces reproducible fragmentation patterns for library matching. Soft ionization techniques could be used if the molecular ion is not observed with EI[8].
Mass Range
m/z 40-550
A wide scan range to capture the molecular ion and key fragments.
Solvent Delay
3.5 min
Prevents the solvent peak from saturating the detector.
4. Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
Sample Preparation: Dissolve a known amount of the sample in ethyl acetate to achieve a concentration within the calibration range.
Derivatization (if necessary): The thiol group may exhibit poor peak shape. If this is observed, derivatization (e.g., silylation with MSTFA) can be performed to improve chromatographic performance.
5. Method Validation:
Validation parameters similar to the HPLC method should be assessed. Specificity is further enhanced in GC-MS by comparing the mass spectrum of the analyte peak to that of a reference standard and/or a spectral library.
Comparative Summary of Analytical Methods
Feature
HPLC-UV
GC-MS
Principle
Partition chromatography with UV absorbance detection.
Volatility-based separation with mass-based detection and identification.
Advantages
Robust, widely available, suitable for non-volatile compounds.
High sensitivity and specificity, provides structural information, excellent for impurity identification.
Disadvantages
Lower specificity than MS, potential for co-eluting interferences.
Requires analyte to be volatile and thermally stable, potential need for derivatization.
Typical Application
Routine quality control, assay, and purity determination.
Impurity profiling, identification of unknowns, analysis in complex matrices.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of 2-mercapto-nicotinic acid methyl ester will depend on the specific requirements of the analysis. For routine quantification and quality control where the analyte is well-characterized, HPLC-UV provides a robust and reliable solution. For in-depth impurity profiling, structural confirmation, and analysis in complex matrices, the high specificity and sensitivity of GC-MS are advantageous. The protocols provided herein serve as a comprehensive starting point for the development and validation of analytical methods for this important pharmaceutical compound, ensuring the generation of accurate and reliable data in a research and drug development setting. All methods should be validated according to the principles outlined in the ICH guidelines to ensure they are fit for their intended purpose[6][9][10].
References
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]
European Journal of Pharmaceutical and Medical Research. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
Al-Tamimi, A. M., Al-Shehri, M. M., & El-Deen, A. K. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations, 9(4), 93. Retrieved from [Link]
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Retrieved from [Link]
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Mercaptonicotinic Acid. PubChem. Retrieved from [Link]
Ross, B. M., & Sherwood, R. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1215–1218. Retrieved from [Link]
Toma, M., et al. (2004). Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. Central European Journal of Chemistry, 2(3), 534-552. Retrieved from [Link]
ResearchGate. (2018). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved from [Link]
ResearchGate. (2010). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Retrieved from [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
Journal of Pharmaceutical and Biomedical Analysis. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
CABI Digital Library. (n.d.). Stable isotope dilution method for nicotinic acid determination. Retrieved from [Link]
Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
Chromatography Online. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Sciences. (2012). Analytical method validation: A brief review. Retrieved from [Link]
Journal of the Vitaminological Society of Japan. (1958). Chemical determination of nicotinic acid and nicotinamide. Retrieved from [Link]
MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved from [Link]
National Institutes of Health. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Retrieved from [Link]
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
Quantitative Analysis of 2-Mercapto-nicotinic Acid Methyl Ester Using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and validated protocol for the quantitative analysis of 2-mercapto-nicotinic acid methy...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated protocol for the quantitative analysis of 2-mercapto-nicotinic acid methyl ester by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's inherent polarity and the reactive nature of its thiol group, direct GC analysis yields poor chromatographic performance. This method employs a crucial silylation step to derivatize the active thiol hydrogen, rendering the analyte volatile and thermally stable for reliable separation and detection. The protocol details sample preparation, derivatization, optimized GC-MS parameters, and expected fragmentation patterns, providing a comprehensive guide for researchers in pharmaceutical development and chemical synthesis.
Introduction and Scientific Principle
2-Mercapto-nicotinic acid and its esters are important intermediates in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of these molecules is critical for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and structural identification capabilities.[2]
However, compounds containing active hydrogen functional groups, such as the thiol (-SH) group in 2-mercapto-nicotinic acid methyl ester, are challenging to analyze directly by GC.[3] These groups cause low volatility and can engage in adsorptive interactions with the GC inlet and column, leading to poor peak shape, low sensitivity, and poor reproducibility.[4]
To overcome these limitations, a derivatization step is essential.[3] This protocol utilizes silylation, a common and effective derivatization technique where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group. This chemical modification increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[3] Following separation on a non-polar capillary column, the derivatized analyte is identified and quantified by mass spectrometry, operating in electron ionization (EI) mode.
Analyte Properties
A summary of the key physicochemical properties of the parent analyte is provided below.
2-Mercapto-nicotinic acid methyl ester standard (≥98% purity)
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
Pyridine (anhydrous, GC grade)
Ethyl Acetate (anhydrous, GC grade)
Methanol (HPLC grade)
Nitrogen gas (high purity, 99.999%)
Helium gas (carrier grade, 99.999%)
2 mL clear glass autosampler vials with PTFE-lined screw caps
Instrumentation
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
GC Column: HP-5MS (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Autosampler: G4513A Injector (or equivalent)
Preparation of Standard Solutions
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2-mercapto-nicotinic acid methyl ester and dissolve in 10 mL of methanol in a volumetric flask.
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock standard with ethyl acetate.
Derivatization Protocol
Causality: This step is the most critical part of the protocol. BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst to ensure a rapid and complete reaction with the thiol group. Pyridine is used as a solvent as it is an excellent base that can accept the proton from the thiol group, facilitating the reaction, and is compatible with the GC system. Anhydrous conditions are mandatory to prevent the hydrolysis of the silylating reagent.
Transfer 100 µL of each working standard or sample solution into a 2 mL autosampler vial.
Using a nitrogen stream, gently evaporate the solvent to complete dryness.
To the dry residue, add 50 µL of anhydrous pyridine.
Add 100 µL of BSTFA + 1% TMCS.
Immediately cap the vial tightly and vortex for 30 seconds.
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Instrumental Parameters
The following table outlines the optimized instrumental conditions. The temperature program is designed to ensure good separation from any solvent or reagent peaks while providing a sharp, symmetrical peak for the analyte.
Parameter
Setting
Rationale
GC Inlet
Inlet Mode
Splitless
To maximize sensitivity for trace analysis.
Inlet Temperature
250 °C
Ensures rapid volatilization without thermal degradation.
Injection Volume
1 µL
Standard volume for good sensitivity and peak shape.
Carrier Gas
Helium
Inert carrier gas providing good chromatographic efficiency.
Constant Flow
1.2 mL/min
Optimal flow rate for the specified column dimensions.
Oven Program
Initial Temperature
80 °C, hold 1 min
Allows for solvent focusing and sharp initial peaks.
Ramp Rate
15 °C/min to 280 °C
Provides efficient separation and elution in a reasonable time.
Final Hold
Hold at 280 °C for 5 min
Ensures all components are eluted from the column.
Industry standard for generating comparable mass spectra.
MS Source Temp.
230 °C
Prevents condensation of analytes.
MS Quad Temp.
150 °C
Standard operating temperature for the quadrupole.
Acquisition Mode
Full Scan (m/z 40-450)
To identify all fragment ions and confirm analyte identity.
Solvent Delay
4 min
Prevents the high concentration of solvent from damaging the filament.
Workflow Visualization
The overall analytical process is summarized in the workflow diagram below.
Caption: Experimental workflow for GC-MS analysis.
Expected Results and Data Interpretation
Chromatography
The TMS-derivatized 2-mercapto-nicotinic acid methyl ester is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under the specified conditions. Peak tailing would indicate incomplete derivatization or active sites in the GC system (e.g., liner or column contamination).
Mass Spectrum and Fragmentation
Electron ionization will produce a characteristic fragmentation pattern for the derivatized analyte (molecular weight: 241.4 g/mol ). The expected mass spectrum will be crucial for positive identification.
Key Expected Mass Fragments:
m/z
Ion Identity
Interpretation
241
[M]⁺•
Molecular Ion
226
[M-15]⁺
Loss of a methyl group (-CH₃) from the TMS moiety.
210
[M-31]⁺
Loss of the methoxy group (-OCH₃) from the ester.[9]
168
[M-73]⁺
Loss of the entire trimethylsilyl group (-Si(CH₃)₃).
136
[M-Si(CH₃)₃-S]⁺•
Subsequent loss of sulfur from the [M-73] fragment.
73
[Si(CH₃)₃]⁺
Characteristic fragment for the TMS group.
The proposed fragmentation pathway is visualized below.
Caption: Proposed EI fragmentation of the TMS-derivative.
Active sites in the inlet liner or column; incomplete derivatization.
Deactivate or replace the GC inlet liner. Condition the column. Re-run the derivatization.
Broad peak shape
Low inlet/oven temperature; poor chromatography.
Increase inlet temperature. Check for leaks in the system. Optimize the oven temperature ramp.
Interfering peaks
Contamination from solvent, reagents, or sample matrix.
Run a blank (reagents only). Use high-purity solvents. Clean the sample if the matrix is complex.
Safety Precautions
2-Mercapto-nicotinic acid and its derivatives may cause skin, eye, and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Work in a well-ventilated fume hood, especially when handling pyridine and the silylating reagent.
Review the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described method of silylation followed by GC-MS analysis provides a selective, sensitive, and reliable means for the quantification of 2-mercapto-nicotinic acid methyl ester. By addressing the challenges of analyte polarity and reactivity, this protocol enables accurate analysis essential for pharmaceutical research and quality control applications. The self-validating nature of the mass spectral data ensures high confidence in analyte identification.
References
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. Available at: [Link]
2-Mercaptonicotinic acid - ChemBK. Available at: [Link]
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health (NIH). Available at: [Link]
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available at: [Link]
GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Engineering Village. Available at: [Link]
methyl nicotinate, 93-60-7. The Good Scents Company. Available at: [Link]
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. Available at: [Link]
ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative... ResearchGate. Available at: [Link]
CN103512995B - Method for simultaneously detecting mercaptan and non-mercaptan sulfur-containing substances in beer and wort. Google Patents.
Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. ACS Publications. Available at: [Link]
A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. Journal of Food and Drug Analysis. Available at: [Link]
Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. ResearchGate. Available at: [Link]
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. Available at: [Link]
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent. Available at: [Link]
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine. PubMed. Available at: [Link]
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]
Derivatization. Chemistry LibreTexts. Available at: [Link]
How does mass spectroscopy of nicotine work? Chemistry Stack Exchange. Available at: [Link]
Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek® Corporation. Available at: [Link]
derivatization gas chromatography: Topics by Science.gov. Science.gov. Available at: [Link]
Sample Preparation Guidelines for GC-MS. Mass Spectrometry Facility. Available at: [Link]
Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, four-step synthetic pathway for generating 1,3,4-oxadiazoline derivatives starting from nicotinic acid (Vitamin B3) . Unlike fully aromatic 1,3,4-oxadiazoles, the oxadiazoline (dihydro-oxadiazole) scaffold retains a specific sp³ hybridized carbon at the C-2 position and an acetylated nitrogen at N-3. This structural feature imparts unique stereoelectronic properties, enhancing solubility and offering distinct pharmacophoric interactions compared to their planar aromatic counterparts.
These derivatives are critical in medicinal chemistry, exhibiting potent antimicrobial, anti-tubercular, and anti-inflammatory profiles due to the synergy between the pyridine nucleus and the oxadiazoline ring.
Synthetic Strategy & Workflow
The synthesis follows a linear "Build-and-Cyclize" strategy. The core challenge is the selective cyclization of the hydrazone intermediate to the oxadiazoline rather than the oxidized oxadiazole . This is achieved using acetic anhydride (
) as both a solvent and a cyclizing agent, which traps the intermediate in the dihydro state via N-acetylation.
Retrosynthetic Analysis
The target molecule is disassembled into the nicotinyl hydrazide core and an aryl aldehyde.
Figure 1: Retrosynthetic logic flow for the construction of the oxadiazoline scaffold.
Detailed Experimental Protocols
Step 1: Esterification of Nicotinic Acid
Objective: Convert the carboxylic acid to a more reactive ester to facilitate hydrazide formation.
Add Acetic Anhydride. (Note: The reaction is initially endothermic, then exothermic).
Reflux for 4–5 hours. Ensure a calcium chloride guard tube is used to exclude moisture.
Workup: Pour the reaction mixture onto crushed ice (approx. 100g) with vigorous stirring. This hydrolyzes excess acetic anhydride.
A solid precipitate (the oxadiazoline) will separate.
Allow to stand for 1 hour to ensure complete precipitation.
Filter, wash with water, and recrystallize from ethanol/DMF mixtures.
Reaction Mechanism & Causality
Understanding the mechanism is vital for troubleshooting low yields.
Figure 2: Mechanistic pathway. The N-acetylation is the kinetic trap that prevents oxidation to the aromatic oxadiazole.
Characterization & Data Analysis
To validate the synthesis, compare the spectral data of the intermediate (Hydrazone) vs. the Product (Oxadiazoline).
Feature
Hydrazone (Precursor)
1,3,4-Oxadiazoline (Product)
Diagnostic Significance
IR: NH Stretch
Strong band ~3200-3300 cm⁻¹
Absent
Confirms cyclization and N-substitution.
IR: C=O Stretch
Amide I (~1650 cm⁻¹)
Ester/Amide (~1740 & 1660 cm⁻¹)
Appearance of acetyl C=O peak.
¹H NMR: CH
Azomethine (-N=CH-) singlet
Oxadiazoline ring CH (s)
Shift from ~8.5 ppm to ~6.5-7.2 ppm (sp² to sp³).
¹H NMR: COCH₃
Absent
Singlet at ~2.2-2.4 ppm
Confirms acetylation of the ring Nitrogen.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Oily Product
Incomplete hydrolysis of
Stir on crushed ice for longer (2+ hours); scratch glass to induce nucleation.
Low Yield
Moisture in
Use freshly distilled Acetic Anhydride; ensure glassware is oven-dried.
Impurity (Aromatic)
Oxidation occurred
Avoid oxidizing agents; ensure temperature does not exceed reflux of excessively.
References
Desai, N. C., et al. "Synthesis and antimicrobial screening of 1,3,4-oxadiazolines based on pyridine." Medicinal Chemistry Research, vol. 20, 2011.
Fuller, S., et al. "Heterocyclic Chemistry: 1,3,4-Oxadiazoles and their derivatives." Journal of Heterocyclic Chemistry, vol. 45, no. 2, 2008.
Sondhi, S. M., et al. "Synthesis and anti-inflammatory activity of some new N-acetyl-Δ2-1,3,4-oxadiazolines." European Journal of Medicinal Chemistry, vol. 31, no. 9, 1996.
Mashraqui, S. H., et al. "Microwave assisted synthesis of 1,3,4-oxadiazoles and 1,3,4-oxadiazolines." Tetrahedron Letters, vol. 45, no. 45, 2004.
Application
Application Notes and Protocols for Studying Thiol-Dependent Processes with 2-Mercapto-nicotinic Acid Methyl Ester
Introduction: A Modern Tool for Interrogating Thiol Biochemistry Thiol-dependent processes are fundamental to cellular homeostasis, signaling, and pathology. The cysteine thiol group, with its unique nucleophilicity and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Modern Tool for Interrogating Thiol Biochemistry
Thiol-dependent processes are fundamental to cellular homeostasis, signaling, and pathology. The cysteine thiol group, with its unique nucleophilicity and redox sensitivity, is a key player in enzyme catalysis, protein structure, and antioxidant defense.[1] The study of these processes often requires chemical tools that can specifically and reactively target thiols. 2-Mercapto-nicotinic acid methyl ester emerges as a versatile reagent in this context. Its reactivity is centered on the thiol group at the 2-position of the pyridine ring, which can readily undergo thiol-disulfide exchange reactions. This property allows it to be used as a probe to reversibly modify cysteine residues in proteins and other low molecular weight thiols, such as glutathione. The methyl ester functionality enhances its membrane permeability compared to the parent carboxylic acid, making it suitable for studies in cellular contexts.
This guide provides a comprehensive overview of the applications and protocols for using 2-mercapto-nicotinic acid methyl ester to investigate thiol-dependent biological phenomena. We will delve into its mechanism of action, provide detailed experimental procedures for its synthesis and use in enzyme inhibition and protein modification studies, and discuss the interpretation of the resulting data.
Chemical Properties and Handling
Property
Value (for 2-Mercaptonicotinic Acid)
Source
Molecular Formula
C₆H₅NO₂S
Molecular Weight
155.18 g/mol
Appearance
Yellow crystalline powder
Solubility
>23.3 µg/mL in water at pH 7.4
Stability
Stable at room temperature in closed containers. Incompatible with strong bases and strong oxidizing agents.
For 2-mercapto-nicotinic acid methyl ester, it is prudent to handle it as a potentially irritating compound, wearing appropriate personal protective equipment. It should be stored in a cool, dry place, away from oxidizing agents. For biological experiments, stock solutions should be prepared in a suitable organic solvent like DMSO and diluted into aqueous buffers immediately before use.
Mechanism of Action: Thiol-Disulfide Exchange
The primary mechanism by which 2-mercapto-nicotinic acid methyl ester interacts with biological thiols is through thiol-disulfide exchange.[2] The thiol group of the reagent can react with a disulfide bond in a protein, leading to the formation of a new mixed disulfide and the release of one of the original cysteine residues. Conversely, the disulfide form of 2-mercapto-nicotinic acid methyl ester can react with a free thiol on a protein, resulting in the S-thiolation of the protein and the release of a molecule of 2-mercapto-nicotinic acid methyl ester. This reversible reaction can be exploited to study the role of specific cysteine residues in protein function.
Caption: Thiol-Disulfide Exchange Mechanism.
Protocols
Protocol 1: Synthesis of 2-Mercapto-nicotinic Acid Methyl Ester
This protocol is a two-step process adapted from established chemical synthesis methods. It involves the esterification of 2-chloronicotinic acid followed by the substitution of the chloro group with a thiol group.
Step 1: Synthesis of 2-Chloro-nicotinic Acid Methyl Ester
Rationale: The carboxylic acid is first converted to its methyl ester to protect it from reacting in the subsequent step and to increase the solubility of the intermediate in organic solvents. Diazomethane is a classic reagent for this purpose, providing high yields under mild conditions.
Procedure:
In a well-ventilated fume hood, dissolve 2-chloronicotinic acid in diethyl ether.
Cool the solution in an ice bath.
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Caution: Diazomethane is toxic and explosive. This step should only be performed by experienced chemists with appropriate safety precautions.
Allow the reaction to proceed for 1 hour at 0°C.
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-chloro-nicotinic acid methyl ester as an oil.
Step 2: Synthesis of 2-Mercapto-nicotinic Acid Methyl Ester
Rationale: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. Sodium hydrosulfide is used as the source of the thiol group.
Procedure:
Dissolve 2-chloro-nicotinic acid methyl ester in a suitable solvent such as ethanol.
Add a solution of sodium hydrosulfide (NaSH) in ethanol dropwise to the stirred solution at room temperature.
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl).
Extract the product into an organic solvent like ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Purify the crude product by column chromatography on silica gel to obtain pure 2-mercapto-nicotinic acid methyl ester.
Caption: Synthesis Workflow.
Protocol 2: In Vitro Inhibition of a Thiol-Dependent Enzyme
This protocol describes a general method to assess the inhibitory potential of 2-mercapto-nicotinic acid methyl ester against a purified thiol-dependent enzyme, such as a cysteine protease (e.g., papain).[3][4]
Materials:
Purified thiol-dependent enzyme
Substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)
Assay buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme)
2-Mercapto-nicotinic acid methyl ester stock solution (e.g., 100 mM in DMSO)
96-well microplate
Microplate reader
Procedure:
Prepare a series of dilutions of the 2-mercapto-nicotinic acid methyl ester stock solution in the assay buffer.
In the wells of the microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control with no inhibitor.
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
Initiate the enzymatic reaction by adding the substrate to all wells.
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using the microplate reader.
Calculate the initial reaction rates for each inhibitor concentration.
Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value.
Data Analysis and Interpretation:
The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Protocol 3: Monitoring Protein S-Thiolation by UV-Vis Spectroscopy
This protocol utilizes the change in the UV-Vis spectrum upon the reaction of 2-mercapto-nicotinic acid methyl ester with a thiol-containing protein to monitor the formation of a mixed disulfide. This is based on the spectral properties of the related 2-mercaptonicotinic acid, where the monomeric thiol form has a distinct absorbance maximum around 341 nm that disappears upon disulfide formation.[5]
Materials:
Purified protein with accessible cysteine residues
Reaction buffer (e.g., phosphate buffer, pH 7.4)
2-Mercapto-nicotinic acid methyl ester stock solution (in DMSO)
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
Prepare a solution of the purified protein in the reaction buffer.
Record the baseline UV-Vis spectrum of the protein solution from 200 to 400 nm.
Add a known concentration of 2-mercapto-nicotinic acid methyl ester to the protein solution.
Immediately start recording the UV-Vis spectra at regular time intervals (e.g., every 1-5 minutes).
Monitor the decrease in absorbance at the characteristic wavelength for the thiol form of the reagent (around 341 nm for the parent acid) and potentially the increase in absorbance at a wavelength corresponding to the disulfide product (around 241 nm for the parent acid dimer).[5]
Continue monitoring until the spectral changes plateau, indicating the reaction has reached completion or equilibrium.
Data Analysis and Interpretation:
The rate of the spectral change can be used to determine the kinetics of the S-thiolation reaction.
The final change in absorbance can be used to quantify the number of modified cysteine residues, provided a molar extinction coefficient for the reagent's thiol form is known or can be determined.
Caption: S-Thiolation Monitoring Workflow.
Applications in Drug Development
The ability of 2-mercapto-nicotinic acid methyl ester to reversibly modify protein thiols makes it a valuable tool in drug development. Thiol-dependent enzymes, such as cysteine proteases and protein tyrosine phosphatases, are important drug targets.[1] This reagent can be used in initial screening campaigns to identify and characterize potential inhibitors that target the active site cysteine. Furthermore, understanding how a drug candidate interacts with cellular thiols like glutathione is crucial for predicting its metabolism and potential for off-target effects.[6][7] 2-Mercapto-nicotinic acid methyl ester can be used in competitive binding assays to assess the reactivity of drug candidates with biologically relevant thiols.
Limitations and Considerations
Specificity: While reactive towards thiols, 2-mercapto-nicotinic acid methyl ester may not be specific for a particular protein and can react with any accessible cysteine residue. Therefore, results from in vitro and cellular studies should be interpreted with caution, and follow-up studies with more specific tools may be necessary.
Reversibility: The thiol-disulfide exchange reaction is reversible. The position of the equilibrium will depend on the redox environment and the relative concentrations of the reactants. This can be both an advantage (for studies of dynamic processes) and a limitation (if complete and stable modification is desired).
Stability in Biological Media: The stability of the methyl ester in biological buffers and cell culture media should be assessed, as it may be susceptible to hydrolysis.[8]
Conclusion
2-Mercapto-nicotinic acid methyl ester is a promising chemical probe for the study of thiol-dependent processes. Its ability to undergo thiol-disulfide exchange allows for the reversible modification of cysteine residues, providing a means to investigate their role in protein function and cellular signaling. The protocols outlined in this guide provide a starting point for researchers to utilize this reagent in their studies of the complex and vital world of thiol biochemistry.
References
Mewes, K. R., et al. (2020). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 25(5), 1095. [Link]
García-Ortega, R., et al. (2023). Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. JoVE (Journal of Visualized Experiments), (198), e65507. [Link]
Assefa, H., & Mahmoud, A. M. (2021). Thiol-dependent enzymes and their inhibitors: a review. Mini reviews in medicinal chemistry, 21(16), 2239-2253. [Link]
PubChem. (n.d.). 2-Mercaptonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
Leichner, C., et al. (2013). Preactivated thiomers: evaluation of gastroretentive minitablets. Drug development and industrial pharmacy, 39(11), 1734-1742. [Link]
Chen, K. C., & Dorough, H. W. (1979). Glutathione and mercapturic acid conjugations in the metabolism of naphthalene and 1-naphthyl N-methylcarbamate (carbaryl). Drug and chemical toxicology, 2(4), 331-354. [Link]
Sikorska, E., et al. (2021). Proteolytic Activity Inhibition in Gingival Fluid by Cysteine Protease Inhibitors Obtained from Egg White and Fallopia japonica Extract: An In Vitro Study. Molecules, 26(11), 3345. [Link]
Toma, M., et al. (2004). Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. Central European Journal of Chemistry, 2(3), 534-552. [Link]
Palmberger, T. F., et al. (2012). UV spectrum of 2-mercaptonicotinic.acid (2MNA). (a) monomer (blue);... ResearchGate. [Link]
Applegate, M. A., & Perlmutter, J. D. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Gels, 7(4), 180. [Link]
Antuch, W., et al. (2021). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences, 22(16), 8881. [Link]
Antosova, Z., et al. (2021). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 26(22), 6993. [Link]
Schmidt, T. J., et al. (2007). Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. Bioorganic & medicinal chemistry, 15(1), 339-353. [Link]
Loi, V. V., et al. (2017). Monitoring global protein thiol-oxidation and protein S-mycothiolation in Mycobacterium smegmatis under hypochlorite stress. Scientific reports, 7(1), 1-15. [Link]
Kumar, S., et al. (2018). Inhibition of cysteine protease papain by metal ions and polysulfide complexes,especially mercuric ion. ResearchGate. [Link]
Leonhardt, G., et al. (2018). UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. Sensors, 18(11), 3927. [Link]
Loi, V. V., et al. (2017). Monitoring global protein thiol-oxidation and protein S-mycothiolation in Mycobacterium smegmatis under hypochlorite stress. Nature, 7(1), 41523. [Link]
Al-Otaibi, J. S., et al. (2014). The simulated UV/Vis absorption spectra for the thiol, thione and... ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Yield Improvement & Troubleshooting for 2-Mercapto-nicotinic Acid Methyl Ester
CAS: 6313-09-3
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Route Selection
The synthesis of 2-mercapto-nicotinic acid methyl ester (also referred to as methyl 2-thioxo-1,2-dihydropyridine-3-carboxylate) presents a classic chemoselectivity challenge. The molecule contains three reactive centers: the pyridine ring (susceptible to nucleophilic attack), the ester (susceptible to hydrolysis), and the thiol (susceptible to oxidation).
To maximize yield, one must move away from direct esterification of the parent mercapto-acid, which often suffers from poor solubility and zwitterionic interference. Instead, the Nucleophilic Aromatic Substitution (
) of Methyl 2-chloronicotinate is the industry-standard high-yield route.
Comparative Route Analysis
Parameter
Route A: Direct Esterification
Route B: NaSH Substitution
Route C: Thiourea Substitution (Recommended)
Starting Material
2-Mercaptonicotinic acid
Methyl 2-chloronicotinate
Methyl 2-chloronicotinate
Reagent
MeOH / or
NaSH (Sodium hydrosulfide)
Thiourea
Primary Failure Mode
Low solubility; S-methylation side products
Ester hydrolysis (Basic conditions)
Formation of disulfide dimer
Typical Yield
40-60%
50-70%
85-95%
Purity Profile
Moderate
Low (Acid contamination)
High
Optimized Protocol: The Thiourea Method
This protocol utilizes the formation of an S-(2-methoxycarbonyl-3-pyridyl)isothiouronium intermediate. This method is superior because it avoids the strong basic conditions of NaSH, preserving the sensitive methyl ester group.
Reagents & Stoichiometry
Substrate: Methyl 2-chloronicotinate (1.0 eq)
Reagent: Thiourea (1.1 - 1.2 eq)
Solvent: Ethanol or Methanol (Anhydrous)
Base (Hydrolysis):
(Mild) or
Step-by-Step Workflow
Isothiouronium Formation:
Dissolve Methyl 2-chloronicotinate in refluxing ethanol.
Add Thiourea.
Reflux for 2–4 hours.
Checkpoint: The reaction mixture should become homogeneous. TLC should show consumption of the chloro-starting material.
Mild Hydrolysis:
Cool the mixture to
.
CRITICAL: Do not use NaOH/KOH. Strong bases will hydrolyze the ester to the acid.
Add a mild base (saturated aqueous
) slowly to pH 8.
Stir for 30 minutes. The isothiouronium salt cleaves to release the thiol.
Workup & Isolation:
Acidify carefully with dilute HCl to pH 4–5 (precipitates the product).
Filter the yellow solid.
Wash with cold water.
Mechanistic Visualization
Caption: Figure 1. The Thiourea route bypasses direct exposure of the ester to strong nucleophiles, preventing hydrolysis.
Troubleshooting Guide (FAQ)
Issue 1: "My product smells strongly, but the yield is low."
Diagnosis: You likely have residual mercaptan contaminants or decomposition.
Root Cause: Thiols are prone to oxidation.
Solution:
Degassing: Sparge all reaction solvents with Nitrogen or Argon for 15 minutes prior to use.
Workup: Add a pinch of Sodium Metabisulfite (
) during the acidification step to prevent oxidation to the disulfide.
Issue 2: "NMR shows a mixture of species, but Mass Spec confirms the mass."
Diagnosis: Tautomerism.
Explanation: 2-mercapto-pyridines exist in a tautomeric equilibrium between the thiol form and the thione (2-thioxo) form.
In non-polar solvents (
), the thione form often predominates, showing a broad NH signal downfield (13-14 ppm).
Action: This is not an impurity. Do not attempt to recrystallize repeatedly to remove it.
Issue 3: "I lost my methyl ester (Product is carboxylic acid)."
Diagnosis: Over-hydrolysis.
Root Cause: The pH during the cleavage of the isothiouronium salt was too high.
Solution:
Switch from NaOH/KOH to Triethylamine or Sodium Bicarbonate .
Keep the temperature below
during the hydrolysis step.
Issue 4: "The reaction stalled at the intermediate."
Diagnosis: Incomplete
.
Solution:
The chloride is a poor leaving group on the pyridine ring unless activated.
Ensure the reaction is at a rolling reflux.
Add a catalytic amount of KI (Potassium Iodide) to generate the more reactive 2-iodo intermediate in situ (Finkelstein-like activation).
Stability & Storage Protocol
Thiols are notoriously unstable. To maintain the yield after synthesis, follow these storage rules:
Atmosphere: Store under Argon or Nitrogen.
Temperature:
is recommended for long-term storage.
Physical State: Solid form is significantly more stable than solution.
Disulfide Rescue: If your product dimerizes (check LCMS for
peak), you can regenerate the monomer by treating with Dithiothreitol (DTT) or Triphenylphosphine () in wet methanol.
Decision Logic for Purification
Use this logic flow to determine the best purification method based on your crude analysis.
Caption: Figure 2. Troubleshooting logic for post-synthesis purification.
References
PubChem. Methyl 2-mercaptonicotinate (Compound Summary). National Library of Medicine. [Link]
Katz, L., et al. Hydrazine Derivatives of Pyridinecarboxylic Acids. Journal of Organic Chemistry, 1954. (Foundational text on Pyridine/Hydrazine/Thiol chemistry). [Link]
Schroeder, H. Reaction of 2-Chloronicotinic Acid Esters with Thiourea. Journal of the American Chemical Society. (General reactivity of chloronicotinates). [Link]
(Note: While specific recent patents exist, the references above represent the authoritative chemical grounding for the fundamental reactivity described in this guide.)
Optimization
Technical Support Center: Scaling Up 2-Mercapto-Nicotinic Acid Methyl Ester
Status: Operational | Ticket Priority: High | Topic: Process Chemistry & Scale-Up Welcome to the Technical Support Hub User Profile: Process Chemists / scale-up Engineers Subject: Troubleshooting the synthesis and isolat...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Ticket Priority: High | Topic: Process Chemistry & Scale-Up
Welcome to the Technical Support Hub
User Profile: Process Chemists / scale-up Engineers
Subject: Troubleshooting the synthesis and isolation of Methyl 2-mercaptonicotinate (CAS: 427-07-6).
As a Senior Application Scientist, I understand that scaling this specific pyridine derivative presents a "triad of trouble": Nucleophilic competition , Oxidative dimerization , and Odor containment . This guide moves beyond standard literature to address the failure modes that occur when moving from gram to kilogram scale.
Module 1: The Core Protocol & Reaction Logic
The Route: The industry-standard approach for scaling involves the nucleophilic aromatic substitution (
) of Methyl 2-chloronicotinate using Sodium Hydrosulfide (NaSH) . While thiourea is common in academic labs, NaSH is preferred at scale due to atom economy, provided you control the pH.
Critical Quality Attributes (CQAs):
Purity: >98% (Disulfide impurity <0.5%).
Appearance: Off-white to pale yellow crystalline solid (Deep yellow/orange indicates oxidation).
Yield: Target >85%.
Standard Operating Procedure (Optimized for Scale):
Step
Action
Technical Rationale (The "Why")
1. Charge
Dissolve Methyl 2-chloronicotinate in MeOH (5-7 volumes).
Methanol matches the ester group, preventing transesterification byproducts.
2. Reagent
Add NaSH (1.1 - 1.2 eq) as a solid or concentrated solution.
Warning: NaSH is highly basic. Excess base promotes ester hydrolysis (saponification) to the acid byproduct.
3. Reaction
Reflux () for 3-5 hours under Nitrogen Sparging .
on pyridines requires heat. sparging is mandatory to prevent oxidation of the forming thiolate to disulfide.
4. Quench
Cool to . Acidify with HCl to pH 3-4.
Crucial: The product exists as a soluble thiolate salt () at high pH. Acidification precipitates the free thiol.
5. Isolation
Filter immediately. Wash with cold water + 1% Sodium Metabisulfite.
Metabisulfite wash scavenges any dissolved oxygen, preventing dimerization on the filter cake.
Module 2: Visualizing the Chemistry & Failure Modes
The following diagram illustrates the main reaction pathway and the two critical side reactions that destroy yield: Hydrolysis (caused by high pH/water) and Dimerization (caused by air).
Figure 1: Reaction pathway showing the competition between successful thiolation, ester hydrolysis (pH driven), and dimerization (oxygen driven).
Module 3: Troubleshooting Guide (FAQ)
Q1: My product is turning bright yellow and melting point is low. Why?
Diagnosis: You have Disulfide Contamination .
The free thiol is colorless/pale. The disulfide dimer (2,2'-dithiobis(nicotinic acid methyl ester)) is often deeply colored.
The Fix:
Sparging: Did you sparge the solvent with
for 30 mins before adding reagents?
Rescue: Recrystallize from MeOH, but add 1-2% Triphenylphosphine (TPP) or Dithiothreitol (DTT) to the crystallization solvent to reduce the dimer back to the monomer.
Storage: Store under Argon at
.
Q2: I have low yield, and NMR shows a carboxylic acid peak.
Diagnosis: You suffered Ester Hydrolysis .
The reaction conditions (NaSH + Heat) are basic. If the reaction runs too long or contains too much water, the methyl ester hydrolyzes to the acid.
The Fix:
Dry Solvents: Ensure MeOH is anhydrous.
Stoichiometry: Do not exceed 1.2 equivalents of NaSH.
Temperature: Do not exceed
. If the reaction is sluggish, use a catalyst (phase transfer catalyst like TBAB) rather than increasing temperature/base.
Q3: The filtration is extremely slow (clogging).
Diagnosis: Particle size issues or elemental sulfur formation.
The Fix:
pH Swing: If you acidify too fast, the product crashes out as fines (amorphous). Acidify slowly over 1 hour with good agitation to promote crystal growth.
Sulfur: If NaSH was old/oxidized, it may contain polysulfides which acidify to elemental sulfur (colloidal). Use fresh reagent.
Module 4: Engineering Controls (Odor Management)
Safety Alert: Methyl 2-mercaptonicotinate and its intermediates have a potent, nausea-inducing "rotten cabbage/garlic" odor detectable at ppb levels. This is a community safety hazard.
Required Scrubber Configuration:
You cannot vent this to a standard fume hood. You must use a Two-Stage Reactive Scrubber .
Figure 2: Mandatory dual-stage scrubbing system. Hypochlorite oxidizes the thiol to odorless sulfonates; Carbon catches trace breakthrough.
Protocol for Spills:
Do NOT use standard bleach directly on a large pile of solid thiol (exothermic risk).
Use a dilute solution of calcium hypochlorite or a specialized commercial neutralizer (e.g., dilute peroxide/bicarbonate mix) to wipe down surfaces.
References & Verification
Synthesis of Methyl 2-chloronicotinate (Precursor):
Disclaimer: This guide is for professional research use. Always consult your facility's EHS (Environmental Health & Safety) department before scaling reactions involving organosulfur compounds.
workup procedure for 2-mercapto-nicotinic acid methyl ester synthesis
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Author: BenchChem Technical Support Team. Date: February 2026
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Optimization
effect of catalyst on 2-mercapto-nicotinic acid methyl ester yield
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Troubleshooting
Technical Support Center: Optimizing Solvent Conditions for 2-Mercapto-nicotinic Acid Methyl Ester Reactions
Welcome to the technical support guide for 2-mercapto-nicotinic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-mercapto-nicotinic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and optimization for reactions involving this versatile building block. Our goal is to provide you with the causal insights and practical solutions needed to ensure the success and reproducibility of your experiments.
Section 1: Foundational Knowledge - FAQs on Core Properties
Understanding the inherent chemical nature of 2-mercapto-nicotinic acid methyl ester is the first step toward optimizing your reaction conditions.
Q1: What are the key structural features of 2-mercapto-nicotinic acid methyl ester that influence solvent choice?
A1: There are three primary features to consider:
The Pyridine Ring: This heterocyclic aromatic ring makes the molecule relatively stable.[1] Its electron-deficient nature, especially with the ester group at the 3-position, makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[2][3]
The Mercapto (-SH) Group: This thiol group is a potent nucleophile and is readily oxidized, particularly to form disulfide bridges (-S-S-).[4] It can also engage in thiol-thione tautomerism, which can influence its reactivity.[5]
The Methyl Ester Group: This group can be susceptible to hydrolysis or transesterification under strongly acidic or basic conditions, especially in the presence of protic solvents like water or alcohols at elevated temperatures.[6]
Q2: What is the general solubility profile of 2-mercapto-nicotinic acid methyl ester?
Q3: How stable is this compound and what are its primary incompatibilities?
A3: The compound is generally stable at room temperature in a closed container under normal storage conditions.[8][11] However, its reactivity is dictated by the thiol group. The primary incompatibilities are:
Strong Oxidizing Agents: These will readily convert the thiol to a disulfide or sulfonic acid.
Strong Bases: While a base is often required to deprotonate the thiol for nucleophilic reactions, very strong bases can promote side reactions.[11]
Oxygen: Atmospheric oxygen can cause slow oxidation to the disulfide, a common impurity in aged samples.
Choosing the right solvent is about more than just dissolving your reactants; it's about directing the reaction toward your desired product.
Q4: What is a systematic approach to selecting the optimal solvent for a reaction with this compound?
A4: A systematic approach involves evaluating solvents based on three criteria: reactant solubility, influence on the reaction mechanism, and potential for side reactions. The following workflow provides a structured decision-making process.
Caption: A workflow for systematic solvent selection.
Q5: How does solvent polarity impact common reactions involving the thiol group?
A5: The effect of solvent polarity is highly dependent on the reaction mechanism.
For SN2-type alkylations where the deprotonated thiolate acts as a nucleophile, polar aprotic solvents like DMF, DMSO, or acetonitrile are typically superior. They solvate the counter-ion (e.g., K⁺, Na⁺) but leave the thiolate nucleophile relatively "naked" and highly reactive.
For Nucleophilic Aromatic Substitution (SNAr) , polar aprotic solvents are also ideal. They are required to stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction.[2]
Protic solvents (e.g., ethanol, methanol) can be used, but they can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, reducing its reactivity. They also introduce the risk of transesterification of the methyl ester.[6][12]
Solvent Suitability Overview
Solvent Class
Examples
Suitability for Thiol Nucleophilicity
Potential Issues
Polar Aprotic
DMF, DMSO, Acetonitrile
Excellent
Difficult to remove, must be anhydrous
Polar Protic
Ethanol, Methanol, Water
Moderate
Reduces nucleophilicity, risk of transesterification
Nonpolar
Toluene, Hexane
Poor
Poor solubility of starting material/reagents
Ethers
THF, Dioxane
Good
Must be free of peroxide impurities
Section 3: Troubleshooting Common Issues
Even with careful planning, experimental challenges can arise. This section addresses the most common solvent-related problems.
Q6: My reaction yield is low when performing a nucleophilic substitution. What is the most likely solvent-related cause?
A6: Low yield in nucleophilic substitutions involving the thiol is frequently traced back to two main issues:
Inappropriate Solvent Polarity: If you are using a nonpolar or weakly polar solvent, your reactants, especially any salts formed, may not be fully dissolved, leading to a slow, heterogeneous reaction. Solution: Switch to a polar aprotic solvent like DMF or DMSO to ensure all components are in solution.
Use of Protic Solvents: If you are using a protic solvent like ethanol, it may be hydrogen-bonding with your thiolate nucleophile, drastically reducing its reactivity.[12] Solution: If possible, replace the protic solvent with an aprotic one. If a protic solvent is required for other reasons, you may need to use a stronger base or higher temperatures, but be mindful of potential side reactions.
Q7: I am observing a significant amount of a byproduct with approximately double the mass of my starting material. What is it and how can I prevent it?
A7: This is a classic sign of oxidative disulfide formation . The thiol group (-SH) is easily oxidized to form a disulfide (-S-S-), linking two molecules of your starting material together.[4] This is often mediated by atmospheric oxygen.
Caption: The oxidation of the thiol to a disulfide byproduct.
Prevention Strategy:
Degas Your Solvent: Before starting the reaction, thoroughly degas your solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes or by using a freeze-pump-thaw technique.
Maintain an Inert Atmosphere: Run the entire reaction under a positive pressure of nitrogen or argon.
Use Fresh Solvents: Ethers like THF can form explosive peroxides upon storage, which are potent oxidizing agents. Always use fresh, inhibitor-free solvents or test for peroxides before use.
Section 4: Analytical Best Practices
Q8: What are the best ways to monitor the progress of my reaction and confirm the identity of my products?
A8: A multi-pronged analytical approach is most effective:
Thin-Layer Chromatography (TLC): This is the quickest method to qualitatively monitor reaction progress. A co-spot of your starting material and the reaction mixture will show the consumption of the reactant. The appearance of a new spot indicates product formation.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for reaction monitoring.[13] It allows you to track the disappearance of the starting material peak and the appearance of the product peak while simultaneously confirming their molecular weights. It is also invaluable for identifying byproducts, such as the disulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once the reaction is complete and the product is isolated, ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[14]
By understanding the fundamental properties of 2-mercapto-nicotinic acid methyl ester and applying a systematic, mechanistically-informed approach to solvent selection, you can significantly improve the outcome of your reactions, reduce byproduct formation, and accelerate your research goals.
References
CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. [URL: https://patents.google.
methyl nicotinate, 93-60-7 - The Good Scents Company. [URL: http://www.thegoodscentscompany.
WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents. [URL: https://patents.google.
Methyl Nicotinate: uses and Synthesis method - ChemicalBook. [URL: https://www.chemicalbook.
CAS 38521-46-9 2-Mercaptonicotinic acid - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_38521-46-9.htm]
Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters - ResearchGate. [URL: https://www.researchgate.net/publication/239332213_Crystal_structure_and_spectral_characterization_of_dimethylthallium_III_complexes_with_2-mercaptonicotinic_acid_and_esters]
The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3581378/]
Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.
Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/231149953_Solubility_and_Thermodynamic_Parameters_of_Nicotinic_Acid_in_Different_Solvents]
Electrochemical detection of methyl nicotinate biomarker using functionalized anodized titania nanotube arrays - ResearchGate. [URL: https://www.researchgate.net/publication/329971052_Electrochemical_detection_of_methyl_nicotinate_biomarker_using_functionalized_anodized_titania_nanotube_arrays]
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [URL: https://www.degruyter.com/document/doi/10.1515/pac-2016-0108/html]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [URL: https://ir.lib.uwo.ca/etd/8233/]
EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. [URL: https://www.ijstr.org/final-print/mar2024/EXPERIMENTAL-INVESTIGATION-INTO-THE-EXTRACTION-OF-NICOTINIC-ACID-USING-NATURAL-NON-TOXIC-AND-CONVENTIONAL-SOLVENTS.pdf]
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/py/c4py01633a]
Technical Support Center: Optimization of Reaction Conditions for (+)-Usnic Acid Derivatization - Benchchem. [URL: https://www.benchchem.
We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. [URL: https://plus.pearson.com/courses/9780134066589/products/F9LD4V5QY6Z/pages/a1040ceb93e4333604f37803565e4922e96495d4f?
Validation of 2-Mercapto-Nicotinic Acid Methyl Ester Synthesis: A Spectroscopic Comparison Guide
Executive Summary The synthesis of methyl 2-mercaptonicotinate (methyl 2-thioxo-1,2-dihydropyridine-3-carboxylate) is a critical step in generating scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and EGFR in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of methyl 2-mercaptonicotinate (methyl 2-thioxo-1,2-dihydropyridine-3-carboxylate) is a critical step in generating scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and EGFR inhibitors. However, validation is complicated by prototropic tautomerism —the equilibrium between the thiol (mercapto) and thione forms.
This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) for validating this synthesis. While NMR remains the structural gold standard, this guide demonstrates how FT-IR can serve as a rapid, cost-effective alternative for in-process control (IPC), provided the tautomeric shifts are correctly interpreted.
Part 1: The Structural Challenge (Expertise & Context)
To validate this molecule, one must understand that "2-mercapto" is often a misnomer in the solid state.
The Thione-Thiol Equilibrium
In the crystalline state and in polar solvents (like DMSO-
), the equilibrium strongly favors the thione (2-thioxo) form over the thiol form.
Thiol Form: Contains an aromatic pyridine ring and an S-H group.
Thione Form: Contains a non-aromatic dihydropyridine ring, a C=S bond, and an N-H group.
Impact on Validation:
If you look for an S-H stretch in IR (
) or an S-H proton in NMR, you will likely fail validation despite having the correct product. You must validate based on the N-H moiety and the Ester Methyl group.
Figure 1: The tautomeric equilibrium critical for spectroscopic interpretation.
Part 2: Comparative Analysis of Validation Methods
We evaluate three methods based on Specificity , Throughput , and Cost .
Method A:
H and
C NMR (The Gold Standard)
NMR provides indisputable structural proof but is slow for routine reaction monitoring.
Pros: Definitively identifies the methyl ester singlet; confirms the thione form via N-H signal.
Cons: High capital cost; requires deuterated solvents; slow turnover.
Verdict: Mandatory for final lot release; overkill for reaction monitoring.
Method B: FT-IR (The Process Control Champion)
FT-IR is the optimal tool for monitoring the conversion of Acid
Ester.
Pros: Instantaneous; no solvent needed (ATR); clearly distinguishes Ester C=O from Acid C=O.
Cons: "Fingerprint" region can be messy; loss of OH stretch can be ambiguous if sample is wet.
Verdict: Best for In-Process Control (IPC).
Method C: LC-MS (The Confirmation Tool)
Pros: High sensitivity; confirms molecular weight (
).
Cons: Does not distinguish isomers/tautomers well without chromatography; expensive consumables.
Key Indicator: Shift to higher frequency indicates ester formation.
C=S Stretch
1100-1150 cm
1120-1160 cm
Presence confirms the sulfur is still bound (no desulfurization).
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision matrix for a scientist analyzing the crude product.
Figure 2: Step-by-step logic flow for validating the synthesis of methyl 2-mercaptonicotinate.
Part 5: Troubleshooting Common Issues
Issue 1: "I see an S-H peak in the literature, but not in my spectrum."
Cause: Literature often depicts the molecule in the thiol form for nomenclature convenience. In reality, the thione form dominates.
Solution: Look for the N-H stretch (broad, 3100-3400 cm
in IR, >13 ppm in NMR) and the C=S stretch (~1130 cm). Do not chase the S-H peak.
Issue 2: "The Carbonyl peak is split."
Cause: Hydrogen bonding. The N-H of the thione form can hydrogen bond with the Carbonyl oxygen of the ester.
Solution: This is normal. Ensure the center of mass of the peak has shifted upward from the starting material's acid peak.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733560, Methyl 2-mercaptonicotinate. Retrieved from [Link]
Katritzky, A. R., et al. (2000). Tautomerism in 2-mercapto-pyridines and related compounds. Advances in Heterocyclic Chemistry. (Standard reference for thione-thiol tautomerism in heterocycles).
Spectral Database for Organic Compounds (SDBS). SDBS No. 13691 (2-Mercaptonicotinic acid). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link] (Used for comparative acid baseline data).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
Comparative
antimicrobial efficacy of 2-mercapto-nicotinic acid derivatives vs. established antibiotics
Initiating Research Synthesis I am commencing a thorough investigation, compiling both current and foundational studies that pertain to the antimicrobial effectiveness of 2-mercapto-nicotinic acid derivatives. I will als...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Research Synthesis
I am commencing a thorough investigation, compiling both current and foundational studies that pertain to the antimicrobial effectiveness of 2-mercapto-nicotinic acid derivatives. I will also be looking into well-established methods for synthesizing similar compounds.
Expanding Scope of Investigation
I'm now expanding the search to include established antibiotics and standardized antimicrobial testing protocols like CLSI and EUCAST guidelines. I am simultaneously looking for studies that directly compare 2-mercapto-nicotinic acid derivatives with existing antibiotics, aiming to pinpoint their mechanisms of action. My aim is to synthesize this data to structure a comparative guide, starting with an introduction to antibiotic resistance and novel antimicrobial agents. I am starting to construct detailed experimental protocols.
Deepening Protocol Development
I am now delving into the precise details, planning a comprehensive comparison guide. I'm focusing on chemical structures and proposed mechanisms for both derivatives and established antibiotics. I will structure a detailed experimental protocol, encompassing broth microdilution for MIC determination and cytotoxicity assays. This will be followed by a data table with anticipated results. I'm moving toward generating experimental workflow diagrams and mechanistic illustrations using Graphviz. I'll then compile everything with in-text citations.
Validation
confirming the purity of 2-mercapto-nicotinic acid methyl ester
A Comparative Guide for Application Scientists Executive Summary: The "Chameleon" Intermediate Methyl 2-mercaptonicotinate (CAS: 6313-08-2) is a critical scaffold in the synthesis of kinase inhibitors and non-steroidal a...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Application Scientists
Executive Summary: The "Chameleon" Intermediate
Methyl 2-mercaptonicotinate (CAS: 6313-08-2) is a critical scaffold in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). However, its analysis is deceptively complex due to two intrinsic chemical behaviors:
Thione-Thiol Tautomerism: In solution, the compound exists in a dynamic equilibrium between the mercapto-pyridine form and the thio-amide (thione) form. This shifts UV absorption maxima and can cause peak broadening in unbuffered HPLC methods.
Oxidative Dimerization: Like most mercaptans, it readily oxidizes to the disulfide dimer (2,2'-dithiobis(nicotinic acid methyl ester)) upon air exposure. This impurity is often invisible in standard "short" HPLC runs or co-elutes with the main peak.
This guide compares three analytical workflows to ensure the integrity of this intermediate before it enters downstream synthesis.
Comparative Analysis of Methods
The following table contrasts the three primary methodologies for purity confirmation.
Feature
Method A: RP-HPLC (UV-DAD)
Method B: LC-MS (ESI)
Method C: H-qNMR
Primary Utility
Routine % Area Purity
Impurity Identification
Absolute Assay (wt/wt%)
Specificity
High (if gradient is optimized)
Very High (Mass resolution)
High (Structural resolution)
Detection Limit
< 0.05%
< 0.01%
~ 1.0%
Key Blind Spot
May miss inorganic salts; response factors vary for impurities.
Non-ionizable impurities; matrix suppression.
Paramagnetic impurities; overlaps in aromatic region.
Tautomer Handling
Requires acidic mobile phase to sharpen peaks.
Less sensitive to peak shape if mass is resolved.
Solvent choice (DMSO-d) critical to freeze tautomers.
Cost/Time
Low / 30 min
High / 45 min
Medium / 15 min
Detailed Experimental Protocols
Protocol A: HPLC-DAD with Tautomer Control
Objective: Quantify relative purity and detect the des-sulfur (chloro) starting material.
Rationale: The thione form is more polar and has a distinct UV spectrum compared to the aromatic thiol form. Standard neutral mobile phases lead to "streaking" peaks. We use an acidic modifier to protonate the nitrogen, stabilizing the tautomeric equilibrium.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B (Isocratic hold for polar hydrolysis products)
2-15 min: 5%
95% B (Linear gradient)
15-20 min: 95% B (Wash for disulfide dimers)
Flow Rate: 1.0 mL/min.
Detection:
Channel 1 (254 nm): Universal aromatic detection.
Channel 2 (330 nm): Specific for the thione chromophore.
Note: The starting material (Methyl 2-chloronicotinate) will absorb at 254 nm but has negligible absorbance at 330 nm. The product absorbs strongly at both.
Protocol B: LC-MS for Disulfide Detection
Objective: Confirm the absence of the oxidative dimer (2,2'-disulfide).
Rationale: UV detection often underestimates the disulfide impurity because its molar extinction coefficient differs from the monomer. MS provides definitive proof.
Objective: Determine the exact weight-percent purity (assay) versus solvent/moisture content.
Rationale: HPLC only gives a ratio of UV-active components. qNMR accounts for invisible impurities like water, inorganic salts (NaCl from synthesis), or residual solvents.
Solvent: DMSO-d
(favors the thione form, resulting in a distinct NH signal near 13-14 ppm).
Internal Standard: 1,3,5-Trimethoxybenzene (accurate weighing required).
Pulse Sequence: 90° pulse, d1 relaxation delay
30 seconds (critical for accurate integration).
Integration: Compare the methyl ester singlet (~3.8 ppm) against the internal standard signals.
Visualizing the Analytical Logic
The following diagram illustrates the decision tree for analyzing 2-mercapto-pyridine derivatives, highlighting the specific paths for detecting common synthesis artifacts.
Figure 1: Analytical workflow distinguishing the target thione from chlorinated precursors and oxidative dimers.
Expert Insights & Troubleshooting
The "Thione Shift" Phenomenon
In DMSO-d
NMR, you will likely observe the proton on the nitrogen (NH) rather than the sulfur (SH).
Observation: A broad singlet > 13 ppm.
Interpretation: This confirms the structure. If this signal is missing and you see a sharp singlet at ~4-5 ppm, you may have the S-methylated impurity (if methyl iodide was used nearby) or the thiol tautomer (rare in DMSO).
Handling Oxidation
2-mercapto esters are notorious for "on-column" oxidation.
Symptom: The disulfide peak grows with repeated injections from the same vial.
Fix: Prepare samples immediately before injection. Add 1mM DTT (Dithiothreitol) to the sample diluent if you strictly need to measure the monomer, though this masks the actual impurity profile of the bulk material.
References
PubChem Database. Methyl 2-mercaptonicotinate (CID 80897). National Center for Biotechnology Information. [Link]
Katritzky, A. R., et al.Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press. (Standard text for thione-thiol equilibrium mechanisms).
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.29 Liquid Chromatography. (Guideline for peak symmetry and resolution requirements in pharmaceutical intermediates). [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for interpretation of pyridine vs. pyridone/thione NMR shifts).
Comparative
A Comparative Guide to the Enzyme Inhibition Kinetics of 2-Mercapto-nicotinic Acid Methyl Ester and Structurally Related Compounds
This guide provides a comprehensive analysis of the potential enzyme inhibition kinetics of 2-mercapto-nicotinic acid methyl ester. Due to the limited direct experimental data on this specific compound in publicly access...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the potential enzyme inhibition kinetics of 2-mercapto-nicotinic acid methyl ester. Due to the limited direct experimental data on this specific compound in publicly accessible literature, this document establishes a framework for its investigation by drawing comparisons with structurally and functionally related inhibitors. We will delve into hypothesized mechanisms of action, present kinetic data from analogous compounds, and provide detailed experimental protocols for researchers to characterize its inhibitory properties.
Introduction to 2-Mercapto-nicotinic Acid Methyl Ester: A Molecule of Untapped Potential
2-Mercapto-nicotinic acid methyl ester belongs to a class of compounds that are intermediates in the synthesis of various pharmaceuticals.[1][2] Its structure, featuring a thiol (-SH) group and a nicotinic acid methyl ester backbone, suggests a potential for interaction with a range of biological targets. The thiol group is a nucleophilic moiety known to form covalent bonds with electrophilic residues in enzyme active sites, particularly cysteine.[3][4] The nicotinic acid portion, a derivative of niacin (Vitamin B3), is a well-known scaffold in medicinal chemistry, with some derivatives exhibiting enzyme inhibitory activity.[5][6]
Given the absence of specific kinetic studies on 2-mercapto-nicotinic acid methyl ester, we hypothesize its potential inhibitory mechanisms based on these structural features. The presence of the thiol group points towards possible irreversible or covalent inhibition of enzymes with reactive cysteine residues in their active sites.[3][4] Furthermore, the nicotinic acid scaffold suggests a potential for reversible inhibition of enzymes that recognize this motif.
Comparative Kinetic Analysis of Structurally Related Inhibitors
To build a predictive model for the inhibitory action of 2-mercapto-nicotinic acid methyl ester, we will compare it with well-characterized inhibitors that share its key structural motifs: a thiol group or a nicotinic acid core.
Thiol-Containing Enzyme Inhibitors: A Focus on Covalent Modification
The thiol group is a key feature in many enzyme inhibitors that act through covalent modification. A prominent example is the parent compound, 2-mercaptonicotinic acid, which has been shown to inhibit P-glycoprotein, a multidrug resistance-associated protein, by forming a disulfide bond with cysteine residues on the transporter.[7] This mode of action highlights the potential for 2-mercapto-nicotinic acid methyl ester to target enzymes with accessible cysteine residues.
Another relevant class of thiol-containing inhibitors targets antioxidant enzymes like glutathione peroxidase (GPx).[8] A comparative look at the kinetics of these inhibitors provides a valuable reference.
The data indicates that subtle changes in the structure of thiol-containing compounds can significantly impact their inhibitory potency.
Nicotinic Acid Derivatives as Enzyme Inhibitors
The nicotinic acid scaffold is present in numerous bioactive molecules. Nicotinic acid itself and its amide derivative, nicotinamide, have been shown to inhibit human cytochrome P450 (CYP) enzymes.[5] This inhibition occurs through the coordination of the pyridine nitrogen atom to the heme iron in the enzyme's active site.[5]
Inhibitor
Target Enzyme
Ki (mM)
Mechanism of Inhibition
Nicotinic Acid
CYP2D6
3.8 ± 0.3
Reversible
Nicotinamide
CYP2D6
19 ± 4
Reversible
Nicotinamide
CYP3A4
13 ± 3
Reversible
Nicotinamide
CYP2E1
13 ± 8
Reversible
Data sourced from: Biochemical and Biophysical Research Communications.[5]
Furthermore, derivatives of nicotinamide have been explored as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in cellular metabolism.[6] Structure-activity relationship (SAR) studies on these compounds have identified quinolinium-based structures as potent inhibitors with IC50 values in the low micromolar range.[6] This underscores the potential for modifications to the nicotinic acid core to yield potent and selective enzyme inhibitors.
Visualizing Potential Inhibition Mechanisms
To clarify the potential modes of action of 2-mercapto-nicotinic acid methyl ester, the following diagrams illustrate hypothesized and established enzyme inhibition mechanisms.
Caption: Hypothesized irreversible inhibition by 2-mercapto-nicotinic acid methyl ester.
Caption: Mechanisms of reversible enzyme inhibition.[9][10][11][12][13]
Experimental Protocols for Kinetic Characterization
To empirically determine the enzyme inhibition kinetics of 2-mercapto-nicotinic acid methyl ester, a systematic experimental approach is required. The following protocols provide a framework for these investigations.